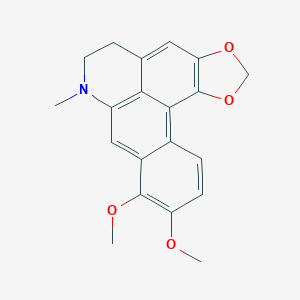

Dehydrocrebanine

Description

Properties

IUPAC Name |

15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8-9H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFFNXOLCSPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C5C=CC(=C(C5=CC1=C24)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228400 | |

| Record name | Dehydrocrebanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77784-22-6 | |

| Record name | Dehydrocrebanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077784226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocrebanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydrocrebanine: A Technical Guide to its Natural Source, Isolation from Stephania venosa, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocrebanine, an aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its in vitro anti-cancer properties. This document provides a comprehensive overview of this compound, focusing on its primary natural source, Stephania venosa, detailed protocols for its isolation and purification, and an exploration of its mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Natural Source

This compound is a naturally occurring isoquinoline alkaloid. Its principal source is the plant species Stephania venosa (Blume) Spreng., a member of the Menispermaceae family.[1] This climbing plant is indigenous to Southeast Asia, where it has a history of use in traditional medicine. The alkaloid can be isolated from both the tubers and leaves of Stephania venosa.[1] this compound is one of several alkaloids found in this plant, alongside compounds such as crebanine, dicentrine, stephanine, and tetrahydropalmatine.[2][3]

Isolation of this compound from Stephania venosa

The isolation of this compound from Stephania venosa typically involves a multi-step process encompassing extraction, fractionation, and purification. While a specific percentage yield for this compound is not consistently reported in the literature, the following protocol outlines a general and effective methodology based on established phytochemical techniques.

Experimental Protocol: Bioassay-Guided Fractionation

A common and effective method for isolating bioactive compounds like this compound is bioassay-guided fractionation. This process involves separating the plant extract into fractions and testing the biological activity of each fraction to guide the purification of the active constituent.[4][5]

Step 1: Plant Material Preparation and Extraction

-

Collection and Preparation: Collect fresh tubers of Stephania venosa. Clean the tubers to remove any soil and debris. Slice the tubers into small pieces and air-dry them in the shade until they are brittle. Grind the dried tubers into a fine powder.

-

Extraction: Macerate the powdered tuber (e.g., 500 g) with methanol (3 x 1.5 L) at room temperature for 72 hours, with occasional shaking.[2] The combined methanolic extracts are then filtered.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

Step 2: Solvent Partitioning (Fractionation)

-

Suspend the crude methanolic extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

Collect each solvent fraction and evaporate the solvent to yield the respective crude fractions.

Step 3: Column Chromatography (Purification)

-

Initial Column Chromatography: Subject the most biologically active fraction (typically the dichloromethane or ethyl acetate fraction for alkaloids) to column chromatography on silica gel (e.g., Merck silica gel 60, 70-230 mesh).[2]

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and ethyl acetate, with the polarity increased by gradually increasing the proportion of ethyl acetate.[2]

-

Fraction Collection and Monitoring: Collect the eluate in numerous small fractions. Monitor the fractions by thin-layer chromatography (TLC) on silica gel plates (e.g., silica gel 60 F254). Visualize the spots under UV light and by spraying with Dragendorff's reagent, which is specific for alkaloids.[2]

-

Pooling of Fractions: Combine the fractions that show similar TLC profiles.

Step 4: Further Purification (HPLC)

-

Preparative HPLC: Subject the semi-purified fractions containing this compound to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

-

HPLC Conditions: A typical HPLC system would involve a C18 column (e.g., Hypersil BDS C18) with a gradient elution system. A common mobile phase consists of a mixture of 100 mM ammonium acetate in water and methanol.[2][6][7] The flow rate is typically maintained at 1 ml/min.[2][6][7]

-

Detection: Monitor the elution profile using a UV detector. The detection wavelength for this compound and related aporphine alkaloids is typically set around 270-280 nm.[2][6][7]

-

Isolation: Collect the peak corresponding to this compound. Evaporate the solvent to obtain the pure compound.

Experimental Workflow Diagram

Structural Characterization

The identity and purity of the isolated this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data

| Technique | Solvent | Observed Data |

| 1H NMR | CDCl3 | Chemical shifts (δ) are typically observed for aromatic protons, methoxy groups, the N-methyl group, and methylene protons of the aporphine core. Specific peak assignments can be found in specialized NMR studies. |

| 13C NMR | CDCl3 | Carbon signals corresponding to the aromatic carbons, methoxy carbons, N-methyl carbon, and methylene carbons of the aporphine structure are observed. |

| Mass Spectrometry | ESI | The molecular ion peak corresponding to the molecular weight of this compound (C20H19NO4, M.W. 337.37 g/mol ) is a key identifier. |

Note: For detailed and precise 1H and 13C NMR peak assignments, researchers are directed to specialized publications that have conducted in-depth spectroscopic analysis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant in vitro anti-cancer activity.[1] Studies on related compounds and initial investigations into this compound's effects suggest that its mechanism of action involves the induction of apoptosis in cancer cells.

Anticancer Activity and Apoptosis Induction

Research on a similar alkaloid, dehydrocrenatidine, has shown that it can induce apoptosis in human liver cancer cells through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[8][9][10] This is achieved by modulating the expression of key proteins involved in these signaling cascades. Dehydrocrenatidine has been shown to suppress the phosphorylation of JNK1/2, a key regulator in apoptotic signaling.[9][10] While the precise pathway for this compound is still under detailed investigation, a similar mechanism is plausible.

Proposed Apoptotic Signaling Pathway

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by aporphine alkaloids like this compound, based on current understanding of related compounds.

Conclusion

This compound, isolated from Stephania venosa, represents a promising natural product with potential for development as an anti-cancer agent. The methodologies outlined in this guide provide a framework for its efficient isolation and characterization. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This document serves as a valuable technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dehydrocrenatidine Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocrebanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocrebanine is a naturally occurring aporphine alkaloid found in plants of the Stephania genus, notably Stephania venosa.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and anti-malarial activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological signaling pathways.

Physical and Chemical Properties

This compound presents as a yellow powder and is classified as an alkaloid.[2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₄ | [2] |

| Molecular Weight | 337.38 g/mol | [2] |

| CAS Number | 77784-22-6 | [2] |

| Physical Description | Yellow powder | [2] |

| Purity | 95% - 99% | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Table 1: Physical and Chemical Properties of this compound

Spectral Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A precise reassignment of the ¹H and ¹³C NMR spectral data for this compound has been published, providing an essential reference for its identification and characterization.[4] Researchers should refer to this publication for detailed chemical shifts and coupling constants.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These would include:

-

Aromatic C-H stretching: around 3100-3000 cm⁻¹

-

Aliphatic C-H stretching: below 3000 cm⁻¹

-

C=C aromatic ring stretching: in the 1600-1450 cm⁻¹ region

-

C-O ether stretching: typically in the 1300-1000 cm⁻¹ region

-

C-N stretching: in the 1350-1000 cm⁻¹ region

Mass Spectrometry (MS): Mass spectrometry is utilized for the identification of this compound.[2] While specific fragmentation patterns from electron ionization (EI) or electrospray ionization (ESI) are not extensively detailed in publicly available literature, the molecular ion peak corresponding to its molecular weight would be a key identifier.

Experimental Protocols

Isolation of this compound from Stephania venosa

This compound is naturally present in the tubers and leaves of Stephania venosa.[1] A general protocol for the isolation of alkaloids from this plant involves the following steps:

-

Extraction: The dried and powdered plant material (tubers or leaves) is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of methanol and water.[5]

-

Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic components. The aqueous layer containing the protonated alkaloids is then basified, and the free alkaloids are extracted back into an organic solvent.

-

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to chromatographic techniques for the separation and purification of individual compounds. This typically involves column chromatography over silica gel or alumina, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]

The following diagram outlines a general workflow for the isolation process:

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential as both an anti-cancer and anti-malarial agent.

Anti-Cancer Activity

This compound exhibits cytotoxic activity against various cancer cell lines. While the specific signaling pathways for this compound are still under detailed investigation, studies on the closely related alkaloid, dehydrocrenatidine, provide strong evidence for the involvement of key apoptotic pathways. It is hypothesized that this compound induces apoptosis (programmed cell death) in cancer cells through the modulation of the JNK and PI3K/Akt signaling pathways.[6][7]

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical regulator of apoptosis. It is proposed that this compound activates the JNK pathway, leading to the phosphorylation of downstream targets that promote apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C20H19NO4 | CID 149600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:77784-22-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DET induces apoptosis and suppresses tumor invasion in glioma cells via PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocrebanine, an aporphine alkaloid derived from plants of the Stephania genus, has emerged as a compound of interest in pharmacological research due to its notable in vitro anti-cancer and antimalarial activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and related alkaloids, including Crebanine and Oxocrebanine. It consolidates quantitative data on their biological activities, details the experimental protocols for key assays, and visualizes the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of these natural products for therapeutic applications.

Introduction

Aporphine alkaloids, a class of isoquinoline alkaloids, are widely distributed in the plant kingdom and are known for their diverse and potent pharmacological activities. Among these, this compound, isolated from species such as Stephania venosa, has demonstrated significant cytotoxic effects against various cancer cell lines and activity against the malaria parasite, Plasmodium falciparum. The pharmacological landscape of this compound is further illuminated by the study of its structural relatives, Crebanine and Oxocrebanine, which have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer. This guide synthesizes the current understanding of these alkaloids to facilitate further research and drug development efforts.

Quantitative Pharmacological Data

The biological activities of this compound and its related alkaloids have been quantified in several studies. The following tables summarize the available data on their cytotoxic, antimalarial, and antimicrobial activities.

Table 1: Cytotoxic Activity of this compound and Related Alkaloids

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | HL-60 (Human promyelocytic leukemia) | MTT Assay | 2.14 µg/mL | |

| Oxostephanine | Breast Cancer (BC) | Not Specified | 0.24 µg/mL | |

| Acute Lymphoblastic Leukemia (MOLT-3) | Not Specified | 0.71 µg/mL | ||

| Crebanine | Various Cancer Cell Lines | Not Specified | Weak Activity |

Table 2: Antiplasmodial Activity of this compound

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | Plasmodium falciparum | Not Specified | 70 ng/mL |

Table 3: Antimicrobial Activity of Related Alkaloid (Dehydrocorydaline)

| Compound | Organism | Assay Type | MIC Value | MBC Value | Reference |

| Dehydrocorydaline | Listeria monocytogenes | Broth Microdilution | 1 mg/mL | 2 mg/mL |

Key Signaling Pathways

Research on alkaloids structurally related to this compound, particularly Oxocrebanine and Crebanine, has revealed their modulatory effects on critical intracellular signaling pathways that govern inflammation, cell proliferation, and apoptosis. While direct evidence for this compound's interaction with these pathways is still emerging, the activities of its congeners provide a strong basis for inferring its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies on Oxocrebanine have demonstrated its ability to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory mediators.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Oxocrebanine has been shown to downregulate this pathway, contributing to its anti-inflammatory effects.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and apoptosis. Both Crebanine and Oxocrebanine have been found to inhibit this pathway, suggesting a mechanism for their pro-apoptotic effects in cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound and related alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow of the MTT Assay

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the alkaloid in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared alkaloid dilutions. Include a vehicle control (medium with the highest concentration of the solvent used) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow of the Broth Microdilution Assay

Methodology:

-

Compound Preparation: Prepare a stock solution of the alkaloid in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Conclusion and Future Directions

This compound and its related aporphine alkaloids represent a promising class of natural products with significant potential for the development of novel therapeutic agents. The available data highlight their potent cytotoxic and antimalarial activities. The mechanistic insights gained from studying related alkaloids, particularly their ability to modulate the NF-κB, MAPK, and PI3K/Akt signaling pathways, provide a solid foundation for understanding their molecular pharmacology.

Future research should focus on several key areas. Firstly, a more detailed investigation into the specific molecular targets of this compound is warranted to elucidate its precise mechanism of

Preliminary In Vitro Anticancer Activity of Dehydrocrebanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocrebanine, an aporphine alkaloid isolated from plants of the Stephania genus, has demonstrated preliminary in vitro anticancer activity. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's cytotoxic effects. Due to the scarcity of detailed studies on this compound, this document also presents data and methodologies for the closely related compound, Dehydrocrenatidine, to illustrate potential mechanisms and experimental approaches. This guide is intended to serve as a foundational resource for researchers and professionals in oncology and drug development, highlighting the potential of this compound as a subject for further investigation.

Introduction

Natural products remain a significant source of novel anticancer agents. Alkaloids, in particular, have yielded numerous clinically important chemotherapeutic drugs. This compound is an isoquinoline alkaloid found in species such as Stephania venosa. Preliminary studies indicate that this compound possesses cytotoxic properties against cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer therapies. This guide summarizes the available quantitative data on this compound's activity and provides detailed experimental protocols for key in vitro assays used in anticancer drug screening.

Quantitative Data on Cytotoxicity

The available quantitative data on the in vitro anticancer activity of this compound is currently limited. The primary reported metric is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells.

Table 1: IC50 Value for this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| HL-60 | Leukemia | 2.14 µg/mL |

Note: Further studies are required to determine the IC50 values of this compound against a broader panel of cancer cell lines.

For comparative purposes, the following table summarizes the cytotoxic activity of extracts from Stephania venosa, a source of this compound.

Table 2: Cytotoxic Activity of Stephania venosa Extracts

| Extract | Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| Ethanol | NCI-H187 | Small Cell Lung Cancer | 4.88 | |

| Ethanol | MCF-7 | Breast Cancer | 19.76 |

Experimental Protocols

This section details the standard methodologies for key in vitro experiments relevant to the assessment of anticancer activity. While specific experimental details for this compound are not widely published, these protocols represent the standard approach for such investigations.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide, which stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate in the dark at room temperature.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.

Potential Signaling Pathways (Illustrated with Dehydrocrenatidine)

While the specific signaling pathways affected by this compound have not been elucidated, studies on the related compound Dehydrocrenatidine provide insights into potential mechanisms of action. Dehydrocrenatidine has been shown to induce apoptosis and cell cycle arrest in various cancer cells through the modulation of key signaling pathways.

Apoptosis Induction Pathways

Dehydrocrenatidine has been reported to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can also affect the MAPK signaling pathway, including JNK and ERK.

Initial Screening of Dehydrocrebanine for Antimalarial Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of Dehydrocrebanine, an aporphine alkaloid, for its potential as an antimalarial agent. The document outlines the quantitative data from primary research, details the experimental protocols for antiplasmodial and cytotoxicity assays, and visualizes the experimental workflow and a proposed mechanism of action for related compounds.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key quantitative data from the initial screening of this compound for its antimalarial and cytotoxic activities.

| Compound | Antiplasmodial Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |

| This compound | 70 ng/mL (vs. P. falciparum K1) | 2.14 µg/mL (vs. HL-60 cells) | 30.6 |

IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition of the parasite's growth in vitro. CC50 (Cytotoxic Concentration 50): The concentration of a compound that is required to kill 50% of the host cells. SI (Selectivity Index): The ratio of CC50 to IC50, which indicates the selectivity of the compound for the parasite over the host cells. A higher SI value is desirable.

Experimental Protocols

The following sections detail the methodologies employed in the primary research for the initial screening of this compound.

In Vitro Antiplasmodial Assay

The antiplasmodial activity of this compound was evaluated against the chloroquine-resistant K1 strain of Plasmodium falciparum. The protocol is based on the methodology described by Likhitwitayawuid et al. (1999).

1. Parasite Culture:

-

The K1 strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes (blood group O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, and 10% human serum.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

2. Drug Preparation:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 0.5%.

3. Assay Procedure:

-

A suspension of parasitized erythrocytes (predominantly ring-stage parasites) is diluted with fresh human erythrocytes and culture medium to achieve a final parasitemia of 1% and a hematocrit of 2.5%.

-

180 µL of this parasite suspension is added to each well of a 96-well microtiter plate.

-

20 µL of the diluted this compound solutions are added to the respective wells in triplicate.

-

Control wells containing parasitized erythrocytes without the compound (negative control) and with a standard antimalarial drug like chloroquine (positive control) are also included.

-

The plates are incubated for 48 hours under the conditions described in step 1.

4. Determination of Parasite Growth Inhibition:

-

After incubation, parasite growth is quantified using a radioisotope incorporation method.

-

[³H]-hypoxanthine is added to each well, and the plates are incubated for a further 18-24 hours.

-

The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

The 50% inhibitory concentration (IC50) is calculated by comparing the radioactivity in the drug-treated wells with that in the control wells.

Cytotoxicity Assay

The cytotoxicity of this compound was assessed against the human promyelocytic leukemia cell line (HL-60). The following protocol is based on the methodology described by Makarasen et al. (2011).

1. Cell Culture:

-

HL-60 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well.

-

This compound is dissolved in DMSO and serially diluted with the culture medium.

-

The cells are treated with various concentrations of this compound and incubated for 48 hours.

3. Cell Viability Measurement (MTT Assay):

-

After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is determined by comparing the absorbance of the treated cells with that of the untreated control cells.

Visualizations

Experimental Workflow for Antimalarial Screening

Caption: Experimental workflow for the initial screening of this compound.

Proposed Mechanism of Action for Aporphine Alkaloids

While the specific molecular target of this compound in Plasmodium falciparum has not been definitively elucidated, studies on related aporphine alkaloids suggest a potential mechanism of action involving the inhibition of hemozoin formation.

Caption: Proposed mechanism of action for aporphine alkaloids against P. falciparum.

Disclaimer: The proposed mechanism of action is based on studies of related aporphine alkaloids and may not represent the definitive mechanism for this compound. Further research is required to elucidate its specific molecular targets and pathways.

An In-depth Technical Guide on the Ethnobotanical Uses and Pharmacological Potential of Dehydrocrebanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocrebanine, an aporphine alkaloid found in select plant species, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, its cytotoxic and anti-inflammatory properties, and the underlying molecular mechanisms of action. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a foundational resource for researchers in pharmacology and drug discovery.

Introduction

This compound is a naturally occurring aporphine alkaloid that has been isolated from several plant species, notably within the Stephania genus of the Menispermaceae family, as well as from Diospyros montana. Traditional medicine systems have long utilized these plants for a variety of ailments, hinting at a rich reservoir of bioactive compounds. Modern phytochemical analysis has identified this compound as one such compound with promising pharmacological activities, including cytotoxic effects against cancer cell lines and antimalarial properties. This guide delves into the traditional knowledge surrounding these plants and connects it with current scientific understanding of this compound's biological effects and mechanisms of action.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants containing this compound provides a valuable context for its modern pharmacological investigation. The primary plant sources and their ethnobotanical applications are summarized below.

| Plant Species | Family | Traditional Uses |

| Stephania venosa | Menispermaceae | Used in traditional Thai and Myanmarese medicine as a tonic, and for the treatment of fever, hypertension, and as a diuretic and sedative.[1] |

| Stephania cephalantha | Menispermaceae | Employed in traditional Chinese medicine for the management of epilepsy and tuberculosis.[2] |

| Stephania delavayi | Menispermaceae | Utilized as a medicinal plant in China.[3] |

| Diospyros montana | Ebenaceae | In Ayurvedic and Siddha medicine, various parts are used to treat diarrhea, inflammation, joint pain, fever, boils, and stomachache.[4][5] |

Pharmacological Activities and Quantitative Data

This compound has demonstrated significant biological activity in preclinical studies. The following tables summarize the available quantitative data on its cytotoxic and antimalarial effects.

Table 3.1: Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| HL-60 | Human promyelocytic leukemia | 2.14 | ~6.35 | [5] |

¹Calculated based on a molecular weight of 337.37 g/mol .

Table 3.2: Antimalarial Activity of this compound

| Organism | Activity | IC50 (ng/mL) | IC50 (nM)¹ | Reference |

| Plasmodium falciparum | Antimalarial | 70 | ~207.5 | [5] |

¹Calculated based on a molecular weight of 337.37 g/mol .

Experimental Protocols

This section details the methodologies for the ethnobotanical survey, extraction and isolation of this compound, and in vitro assays to determine its biological activity.

Ethnobotanical Survey

A structured ethnobotanical survey can be conducted to gather information on the traditional uses of this compound-containing plants. This typically involves:

-

Interviews: Conducting semi-structured interviews with traditional healers and local community members.

-

Questionnaires: Utilizing questionnaires to collect data on the plant parts used, preparation methods, dosages, and treated ailments.

-

Field Observations: Documenting the plants in their natural habitats and collecting voucher specimens for botanical identification.

Extraction and Isolation of this compound from Stephania venosa

The following is a representative protocol for the extraction and isolation of aporphine alkaloids, including this compound, based on established methods.

Protocol Steps:

-

Extraction: The dried and powdered tubers of Stephania venosa are macerated with methanol at room temperature.

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in dilute hydrochloric acid and then basified with ammonium hydroxide to precipitate the alkaloids.

-

Solvent Partitioning: The alkaloid-rich precipitate is extracted with an organic solvent such as chloroform.

-

Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different alkaloid fractions.

-

Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Steps:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

The anti-inflammatory activity of this compound can be assessed by its ability to inhibit protein denaturation.

Protocol Steps:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing this compound at various concentrations, egg albumin, and phosphate-buffered saline.

-

Incubation: The mixture is incubated at 37°C followed by heating to induce denaturation.

-

Absorbance Measurement: The turbidity of the resulting solution is measured spectrophotometrically at 660 nm.

-

Inhibition Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Signaling Pathways and Mechanism of Action

While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related aporphine alkaloid, Crebanine, provides significant insights into its potential mechanisms of action, particularly its anti-inflammatory and pro-apoptotic effects. Crebanine has been shown to inhibit the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Its inhibition is a major target for anti-inflammatory and anti-cancer drug development.

Modulation of MAPK Signaling Pathways (JNK and ERK)

The MAPK pathways, including JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase), are crucial in regulating cell proliferation, differentiation, and apoptosis. Their dysregulation is often associated with cancer.

Conclusion

This compound, an aporphine alkaloid with a foundation in traditional medicine, demonstrates significant potential as a cytotoxic and anti-inflammatory agent. The available data, though still in early stages, suggests that its mechanism of action may involve the modulation of key inflammatory and cell survival signaling pathways such as NF-κB and MAPK. The ethnobotanical uses of this compound-containing plants provide a strong rationale for further investigation into its therapeutic properties. This technical guide serves as a comprehensive resource to facilitate future research and development of this compound as a potential therapeutic lead. Further studies are warranted to fully elucidate its pharmacological profile, establish its safety and efficacy in vivo, and explore its full therapeutic potential.

References

- 1. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances of the MAPK pathway in the treatment of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and Antimicrobial Activities of Aporphine Alkaloids Isolated from Stephania venosa (Blume) Spreng | Semantic Scholar [semanticscholar.org]

- 5. Antiinflammatory Activities of Crebanine by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages [jstage.jst.go.jp]

Dehydrocrebanine: A Technical Guide to its Discovery, Isolation, and Biological Activity

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Dehydrocrebanine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and history of this compound's isolation, its physicochemical properties, and its cytotoxic effects on various cancer cell lines. Detailed experimental protocols for its extraction, purification, and characterization are presented, along with an exploration of its likely mechanism of action through the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the further study and potential clinical application of this promising natural compound.

Discovery and History of Isolation

This compound is an isoquinoline alkaloid found in plants of the Stephania genus, notably Stephania venosa (Blume) Spreng, a plant with a history of use in traditional medicine in Southeast Asia. The isolation and characterization of this compound have been part of a broader scientific effort to identify and evaluate the bioactive compounds within this plant genus.

A significant contribution to the scientific literature on this compound comes from a 2011 study by Makarasen and colleagues, which detailed the bioassay-guided fractionation of extracts from the tubers of Stephania venosa. This research led to the isolation and identification of several aporphine alkaloids, including this compound, and was pivotal in characterizing its cytotoxic and antimicrobial properties. While earlier reports on related compounds from Stephania species exist, this study provided a focused investigation into the biological activities of this compound.

The structural elucidation of this compound has been refined over time, with a 2020 publication in the journal Tetrahedron providing a precise reassignment of its ¹H and ¹³C NMR spectroscopic data, ensuring accurate characterization for future research and development.

Physicochemical Properties

This compound is a yellow, powdered substance with the following physicochemical properties:

| Property | Value |

| Molecular Formula | C₂₀H₁₉NO₄ |

| Molecular Weight | 337.37 g/mol |

| Appearance | Yellow powder |

| Class | Aporphine Alkaloid |

| Botanical Source | Stephania venosa (Blume) Spreng |

Further data on melting point, specific rotation, and solubility in various solvents are not consistently reported in the literature and require experimental determination.

Experimental Protocols

Isolation of this compound from Stephania venosa

The following protocol is based on the bioassay-guided fractionation method described by Makarasen et al. (2011).

3.1.1. Plant Material and Extraction

-

Obtain dried tubers of Stephania venosa.

-

Grind the dried tubers into a fine powder.

-

Macerate the powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanol extract.

3.1.2. Solvent Partitioning

-

Suspend the crude methanol extract in a mixture of dichloromethane and water.

-

Separate the layers in a separatory funnel. The lipophilic alkaloid-containing fraction will be in the dichloromethane layer.

-

Collect the dichloromethane layer and evaporate the solvent to yield the crude alkaloid extract.

3.1.3. Chromatographic Purification

-

Subject the crude alkaloid extract to column chromatography on a silica gel (Merck silica gel 60, 70-230 mesh) column.

-

Elute the column with a solvent system of increasing polarity, such as a gradient of dichloromethane and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

Combine the fractions containing this compound based on their TLC profiles.

-

Perform further purification of the this compound-containing fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Characterization

The structure of the isolated this compound should be confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the chemical structure. The following data is based on the reassigned values from the 2020 Tetrahedron publication.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 128.5 | |

| 1a | 108.2 | |

| 1b | 122.1 | |

| 2 | 146.9 | |

| 3 | 147.9 | |

| 3a | 126.9 | |

| 4 | 29.0 | |

| 5 | 52.1 | |

| 6a | 43.7 | |

| 7 | 62.0 | |

| 8 | 111.4 | |

| 9 | 149.9 | |

| 10 | 151.7 | |

| 11 | 113.8 | |

| 11a | 128.9 | |

| 1-OMe | - | |

| 2-OMe | - | |

| N-Me | 43.7 | |

| O-CH₂-O | 101.4 |

Note: The complete and detailed ¹H NMR data with multiplicities and coupling constants should be referenced from the primary literature.

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. Add the different concentrations of this compound to the wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Biological Activity and Mechanism of Action

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the IC₅₀ values reported by Makarasen et al. (2011).[1]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| HL-60 | Promyelocytic Leukemia | 2.14 | 6.34 |

| MCF-7 | Breast Adenocarcinoma | >100 | >296 |

| KB | Oral Epidermoid Carcinoma | >100 | >296 |

| MRC-5 | Normal Human Fetal Lung | 14.8 | 43.8 |

Note: The data indicates that this compound exhibits potent activity against the HL-60 leukemia cell line, while showing less efficacy against MCF-7 and KB cell lines at the tested concentrations. Importantly, it also shows cytotoxicity against the normal MRC-5 cell line, suggesting a need for further investigation into its selectivity.

Proposed Mechanism of Action: Induction of Apoptosis via JNK and MAPK Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, studies on the structurally similar β-carboline alkaloid, dehydrocrenatidine, provide strong indications of its likely mode of action. Dehydrocrenatidine has been shown to induce apoptosis in cancer cells through the modulation of the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3]

It is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism, involving the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This would involve the activation of caspases, key executioners of apoptosis, and the regulation of pro- and anti-apoptotic proteins.

Visualizations

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dehydrocrebanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocrebanine, a bioactive aporphine alkaloid primarily isolated from plants of the Stephania genus, notably Stephania venosa, has garnered significant interest for its potential therapeutic properties, including cytotoxic activities against various cancer cell lines. This document provides a comprehensive overview of the protocol for the extraction and purification of this compound, tailored for research and drug development applications. The protocol details a systematic approach from the initial solvent extraction of the plant material to the final purification of the target compound using chromatographic techniques. Furthermore, this document elucidates the apoptotic signaling pathway induced by this compound, offering insights into its mechanism of action.

Introduction

This compound (C20H19NO4, Molar Mass: 337.37 g/mol ) is a member of the aporphine class of isoquinoline alkaloids.[1] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound has been identified as a component of various Stephania species and has demonstrated notable cytotoxic and antimicrobial effects. Understanding the extraction and purification of this compound is crucial for enabling further research into its therapeutic potential and for the development of novel pharmaceuticals. This protocol outlines a reproducible method for obtaining high-purity this compound for laboratory and preclinical studies.

Experimental Protocols

Part 1: Extraction of Crude Alkaloids from Stephania venosa Tubers

This protocol describes a general procedure for the extraction of total alkaloids from Stephania venosa tubers, a known source of this compound.

Materials and Reagents:

-

Dried and powdered tubers of Stephania venosa

-

Methanol (CH3OH)

-

Water (H2O)

-

Hydrochloric acid (HCl), 2% (v/v)

-

Ammonia solution (NH4OH), 25%

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (Na2SO4), anhydrous

-

Rotary evaporator

-

Filter paper

-

pH meter or pH indicator strips

Procedure:

-

Maceration: A sample of dried and powdered Stephania venosa tubers (e.g., 1 kg) is macerated with a methanol-water mixture (70:30 v/v) at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (L/kg).

-

Filtration and Concentration: The mixture is filtered, and the plant material is re-extracted twice more with the same solvent mixture. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Acid-Base Partitioning: a. The crude extract is dissolved in 2% hydrochloric acid. b. The acidic solution is then washed with dichloromethane to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained. c. The pH of the aqueous layer is adjusted to 9-10 with a 25% ammonia solution. d. The basified solution is then extracted multiple times with dichloromethane. The organic layers are combined.

-

Drying and Evaporation: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under reduced pressure to yield the crude alkaloid fraction.

Part 2: Purification of this compound

The crude alkaloid fraction is subjected to chromatographic techniques to isolate this compound.

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel (for column chromatography, 70-230 mesh)

-

Solvents for column chromatography: Dichloromethane (CH2Cl2) and Methanol (CH3OH)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

HPLC grade solvents: Acetonitrile (ACN) and Water (H2O) with 0.1% Trifluoroacetic acid (TFA)

-

Reference standard of this compound (if available)

Procedure:

-

Column Chromatography (Initial Fractionation): a. The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed with dichloromethane. b. The column is eluted with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol (e.g., from 0% to 20% methanol in dichloromethane). c. Fractions are collected and monitored by TLC using a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5) and visualized under UV light (254 nm and 366 nm). d. Fractions containing the compound with a similar Rf value to the this compound standard are pooled and concentrated.

-

Preparative HPLC (Final Purification): a. The enriched fraction from column chromatography is dissolved in a minimal amount of the initial mobile phase for Prep-HPLC. b. The sample is injected into a Prep-HPLC system equipped with a C18 column. c. A typical mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% TFA. The gradient program should be optimized to achieve good separation of this compound from other co-eluting compounds. d. The elution is monitored by a UV detector at a wavelength where this compound has significant absorbance (e.g., 280 nm). e. The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally desired for biological assays.

Data Presentation

| Parameter | Extraction Stage | Purification Stage 1 (Column Chromatography) | Purification Stage 2 (Prep-HPLC) |

| Starting Material | 1 kg of dried Stephania venosa tubers | Crude alkaloid fraction | Enriched this compound fraction |

| Solvent/Mobile Phase | Methanol:Water (70:30) | Dichloromethane:Methanol gradient | Acetonitrile:Water with 0.1% TFA gradient |

| Approximate Yield | Varies (typically 1-5% crude alkaloid extract) | Varies | Dependent on crude extract composition |

| Purity (as determined by HPLC) | Not applicable | Enriched | >95% |

Note: The yield of this compound can vary significantly depending on the plant source, geographical location, and harvesting time.

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to exert its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The underlying mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.

Caption: this compound-induced apoptosis signaling pathway.

Pathway Description: this compound initiates apoptosis through a dual mechanism. In the extrinsic pathway , it is proposed to interact with death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspase-8. In the intrinsic pathway , this compound can induce mitochondrial stress, partly through the modulation of MAPK signaling pathways such as JNK and ERK. This leads to the regulation of the Bcl-2 family of proteins, promoting the pro-apoptotic members (like Bax) and inhibiting the anti-apoptotic members (like Bcl-2). This dysregulation results in the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9.

Both pathways converge on the activation of the executioner caspase-3 . Activated caspase-3 then cleaves various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

This document provides a foundational protocol for the successful extraction and purification of this compound from Stephania venosa. The outlined procedures, from solvent extraction to chromatographic purification, are designed to yield a high-purity compound suitable for research and development purposes. The elucidation of the apoptosis signaling pathway provides critical insight into its mechanism of action, highlighting its potential as a lead compound in cancer therapy. Further optimization of each step may be required depending on the specific laboratory conditions and the source of the plant material.

References

Application Note: 1H and 13C NMR Spectral Analysis of Dehydrocrebanine for Structure Elucidation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural elucidation of dehydrocrebanine, an aporphine alkaloid, using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes tabulated spectral data, comprehensive experimental procedures for sample preparation and NMR data acquisition (1D and 2D), and a logical workflow for spectral analysis. This guide is intended to assist researchers in the unambiguous identification and characterization of this compound and related natural products.

Introduction

This compound is a quaternary aporphine alkaloid found in plants of the Stephania genus, which are used in traditional medicine. The structural characterization of such natural products is crucial for understanding their biological activity and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules in solution.[1] This application note outlines the use of one-dimensional (1D) 1H and 13C NMR, along with two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, to determine the complete chemical structure of this compound.

Data Presentation: 1H and 13C NMR of this compound

The following tables summarize the reported 1H and a partial representation of 13C NMR spectral data for this compound. The data is crucial for the assignment of protons and carbons in the molecular structure.

Table 1: 1H NMR Spectral Data of this compound (400 MHz, CDCl3)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.83 | d | 9.2 |

| H-10 | 7.99 | d | 9.2 |

| H-9 | 7.94 | d | 9.6 |

| H-6 | 7.31 | d | 9.2 |

| H-2 | 7.07 | s | |

| -OCH2O- | 6.24 | s | |

| -OCH2O- | 6.23 | s | |

| 8-OCH3 | 4.03 | s | |

| 9-OCH3 | 4.00 | s | |

| -CH2α | 3.73–3.69 | t | 7.4 |

| -CH2β | 3.36–3.32 | t | 7.2 |

| -NCH3 | 3.11 | s | |

| -NCH3 | 2.99 | s |

Data adapted from Chen et al. (2010). A complete and unambiguous reassignment of both 1H and 13C NMR data can be found in Phupong et al., Tetrahedron, 2020, 76(27), 131310.

Table 2: 13C NMR Spectral Data of this compound

A complete and detailed 13C NMR data table with unambiguous assignments for this compound, obtained through advanced NMR techniques like INADEQUATE, is available in the work published by Phupong et al. in Tetrahedron (2020). Researchers are directed to this publication for a comprehensive list of 13C chemical shifts.

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below.

3.1. Sample Preparation

-

Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl3) is commonly used for aporphine alkaloids.

-

Sample Concentration: For 1H NMR, dissolve 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent. For 13C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

3.2.1. 1H NMR Spectroscopy

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

3.2.2. 13C NMR Spectroscopy

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as needed to achieve an adequate signal-to-noise ratio.

3.2.3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin coupling networks. This helps in tracing out the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon (C-H) correlations. This allows for the direct assignment of protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon correlations. This is crucial for connecting different spin systems and for identifying quaternary carbons.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

Caption: Workflow for this compound Structure Elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By systematically analyzing 1H, 13C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the connectivity and complete chemical structure of this and other complex natural products. The protocols and workflow presented here serve as a comprehensive guide for scientists in the field of natural product chemistry and drug discovery.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Dehydrocrebanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocrebanine is an aporphine alkaloid with potential pharmacological activities, including anti-cancer properties.[1] Accurate identification and characterization of this compound are crucial for research and drug development. Mass spectrometry is a powerful analytical technique for the structural elucidation of such natural products. This document provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound, along with comprehensive experimental protocols for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Information

| Property | Value | Source |

| Compound Name | This compound | PubChem |

| Chemical Formula | C₂₀H₁₉NO₄ | PubChem[2] |

| Molecular Weight | 337.37 g/mol | PubChem[2] |

| Exact Mass | 337.1314 u | PubChem[2] |

| Class | Aporphine Alkaloid | - |

Predicted Mass Spectrometry Fragmentation Pattern

While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the well-established fragmentation of aporphine alkaloids.[3][4] These compounds typically undergo characteristic fragmentation pathways in positive ion mode electrospray ionization (ESI) mass spectrometry.

The protonated molecule, [M+H]⁺, of this compound is expected at an m/z of approximately 338.1387. The fragmentation of aporphine alkaloids is characterized by the initial loss of the substituent on the nitrogen atom, followed by cleavages of the peripheral groups on the aromatic rings.[3] For this compound, which possesses two methoxy groups and a methylenedioxy group, the following fragmentation pathways are anticipated:

-

Loss of the N-methyl group: A common initial fragmentation for N-methylated alkaloids.

-

Loss of formaldehyde (CH₂O): Characteristic fragmentation of the methylenedioxy group.[3]

-

Loss of a methyl radical (•CH₃): From the methoxy groups.

-

Loss of carbon monoxide (CO): Often follows the loss of formaldehyde or occurs from the aromatic system.[3]

-

Retro-Diels-Alder (RDA) reaction: While less common for fully aromatic aporphines, it can occur in related structures.

Based on these principles, a table of predicted major fragment ions for this compound is presented below.

| Predicted m/z | Predicted Ion Formula | Predicted Neutral Loss | Putative Fragment Structure |

| 338.1387 | [C₂₀H₂₀NO₄]⁺ | - | [M+H]⁺ |

| 323.1152 | [C₁₉H₁₇NO₄]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group |

| 308.1281 | [C₁₉H₁₈NO₃]⁺ | CH₂O | Loss of formaldehyde from the methylenedioxy group |

| 296.1281 | [C₁₈H₁₈NO₃]⁺ | C₂H₂O | Loss of ketene from the A ring |

| 280.0972 | [C₁₈H₁₄NO₃]⁺ | CH₂O + CO | Sequential loss of formaldehyde and carbon monoxide |

| 265.0737 | [C₁₇H₁₁NO₃]⁺ | CH₂O + CO + •CH₃ | Sequential loss of key functional groups |

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound in plant extracts. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation from Plant Material

This protocol is adapted from methods for the extraction of alkaloids from plant matrices.

-

Grinding: Grind dried plant material (e.g., from Stephania venosa[1]) into a fine powder.

-

Extraction:

-

Weigh 1 gram of the powdered plant material into a centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., 80% methanol in water).

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete extraction.

-

Combine the supernatants.

-

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines typical parameters for the analysis of aporphine alkaloids.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for high-resolution fragmentation data.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is suitable for the separation of alkaloids.[5]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

Mass Range: m/z 50-1000

-

MS/MS Analysis: Data-dependent acquisition (DDA) is recommended to trigger fragmentation of the most abundant precursor ions.

-

Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted major fragmentation pathway of this compound.

Experimental Workflow for this compound Analysis

Caption: General workflow for the analysis of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on the established behavior of aporphine alkaloids, serves as a valuable reference for the identification and structural confirmation of this compound in complex matrices. The detailed experimental protocols for sample preparation and LC-MS/MS analysis provide a robust starting point for researchers in natural product chemistry, pharmacology, and drug development. Further studies involving the isolation of this compound and its analysis by high-resolution mass spectrometry are encouraged to validate and expand upon these predicted fragmentation pathways.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]